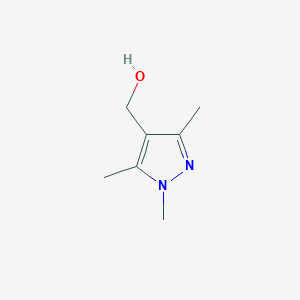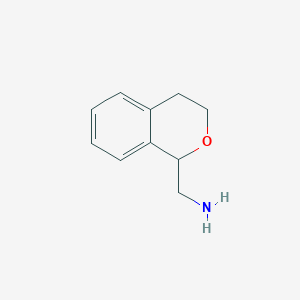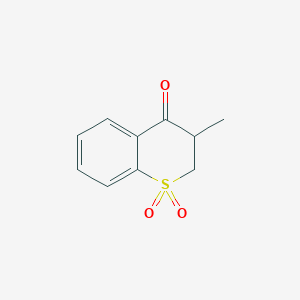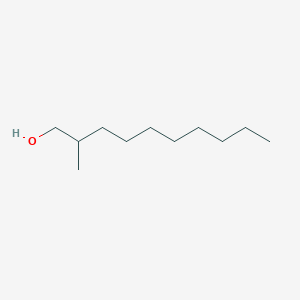
(2,4-dinitrophenyl) octyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dinitrophenyl) octyl carbonate: is an organic compound with the molecular formula C15H20N2O7 It is a derivative of carbonic acid where the hydrogen atoms are replaced by a 2,4-dinitrophenyl group and an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,4-dinitrophenyl octyl ester typically involves the reaction of 2,4-dinitrophenol with octyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,4-dinitrophenol attacks the carbonyl carbon of octyl chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of carbonic acid, 2,4-dinitrophenyl octyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: (2,4-dinitrophenyl) octyl carbonate can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 2,4-dinitrophenol and octanol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or hydrogen with a catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Hydrolysis: 2,4-dinitrophenol and octanol.
Reduction: 2,4-diaminophenyl octyl ester.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Chemistry: (2,4-dinitrophenyl) octyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides. It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed hydrolysis reactions. It acts as a substrate for esterases and lipases, helping to elucidate the mechanisms of these enzymes.
Medicine: While not directly used as a drug, derivatives of carbonic acid, 2,4-dinitrophenyl octyl ester are investigated for their potential as prodrugs. These derivatives can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of carbonic acid, 2,4-dinitrophenyl octyl ester primarily involves its hydrolysis to release 2,4-dinitrophenol and octanol. The 2,4-dinitrophenol moiety can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP synthesis and leading to increased heat production. This property is exploited in biochemical studies to investigate mitochondrial function.
Comparison with Similar Compounds
- Carbonic acid, 2,4-dinitrophenyl methyl ester
- Carbonic acid, 2,4-dinitrophenyl ethyl ester
- Carbonic acid, 2,4-dinitrophenyl butyl ester
Comparison: Compared to its methyl, ethyl, and butyl counterparts, carbonic acid, 2,4-dinitrophenyl octyl ester has a longer alkyl chain, which can influence its solubility and reactivity. The longer chain may also affect its interaction with biological membranes, potentially altering its biological activity.
Conclusion
(2,4-dinitrophenyl) octyl carbonate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
15741-90-9 |
|---|---|
Molecular Formula |
C15H20N2O7 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) octyl carbonate |
InChI |
InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
PTZVTZJWTIHIEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
15741-90-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)







